(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
説明
This compound belongs to the tetrahydrocyclopenta[c]quinoline class, characterized by a bicyclic framework fused with a cyclopentane ring. The stereochemistry (3aS,4R,9bR) and substitution at position 4 (4-chlorophenyl) and position 8 (carboxylic acid) are critical for its physicochemical and biological properties.
特性
IUPAC Name |
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(19(22)23)6-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)/t14-,15+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFQJSHIKCEXET-VKJFTORMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid represents a novel scaffold within the class of tetrahydroquinolines. Its unique structure has garnered attention for potential therapeutic applications, particularly in oncology and hormone receptor modulation. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and evaluation in various biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the modification of existing tetrahydroquinoline scaffolds to introduce the 4-chlorophenyl group and carboxylic acid functionality. The synthesis pathway often employs techniques such as:
- Nucleophilic substitutions
- Cyclization reactions
- Functional group transformations
These methods have been documented to yield high purity and yield of the target compound .
Biological Activity Overview
The biological activity of (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid has been evaluated through various assays focusing on its anticancer properties and interaction with estrogen receptors.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 : These breast cancer cell lines were used to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity .
The proposed mechanism involves:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC3, which is crucial for regulating gene expression involved in cancer progression. This inhibition leads to an increase in acetylated histones and subsequent activation of tumor suppressor genes .
- Estrogen Receptor Modulation : The compound's structure suggests potential binding affinity to estrogen receptors (ER), particularly ER-beta. This interaction may influence pathways related to hormone-sensitive cancers .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Animal Model Evaluations : In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. Tumor samples showed increased levels of acetylated histones, confirming HDAC inhibition .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 12.5 | HDAC3 Inhibition |
| Antiproliferative | MDA-MB-231 | 15.0 | Apoptosis Induction |
| Estrogen Receptor Binding | ER-beta | High Affinity | Modulation of Hormone Signaling |
科学的研究の応用
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit notable antibacterial properties. For instance, modifications to the quinoline structure have enhanced antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the carboxylic acid moiety in (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid may contribute to its efficacy as an antibacterial agent.
Anticancer Potential
Quinoline derivatives are also being explored for their anticancer properties. Studies have shown that certain modifications can lead to compounds that inhibit tumor growth by targeting specific cellular pathways. The unique structure of (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid may allow it to interact with cancer cell receptors or enzymes involved in proliferation .
Pharmacokinetic Studies
Pharmacokinetics plays a crucial role in determining the therapeutic effectiveness of any compound. Preliminary studies suggest that derivatives of quinoline exhibit improved pharmacokinetic properties such as enhanced bioavailability and metabolic stability. These characteristics are essential for developing effective oral medications .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is vital for drug development. The presence of the chlorophenyl group in (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid may enhance lipophilicity and facilitate better membrane permeability compared to other derivatives lacking this group .
Case Studies and Research Findings
- Antibacterial Evaluation :
- Anticancer Research :
類似化合物との比較
Key Research Findings
Substituent Effects : The 4-chlorophenyl group balances lipophilicity and steric demands, optimizing receptor affinity compared to bulkier bromodioxolane or nitrophenyl groups .
Stereochemical Specificity : Only the (3aS,4R,9bR) configuration in the target compound aligns with bioactive conformations observed in α7 receptor agonists .
Carboxylic Acid vs. Esters : The free carboxylic acid is essential for ionic interactions in biological systems, whereas esters serve as prodrugs with improved bioavailability .
Q & A
Q. What synthetic routes are validated for constructing the cyclopenta[c]quinoline core in this compound?
Methodological Answer: The cyclopenta[c]quinoline scaffold can be synthesized via acid-catalyzed cyclization of intermediates containing a pre-formed quinoline moiety. For example:
- Step 1: Condensation of 4-chlorobenzaldehyde with a β-keto ester to form a chalcone intermediate.
- Step 2: Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the fused cyclopentane ring .
- Step 3: Hydrolysis of ester groups to yield the carboxylic acid functionality (e.g., using NaOH/EtOH) . Key Optimization: Adjusting reaction temperature (80–120°C) and acid strength improves regioselectivity and reduces side products.
Table 1: Example Reaction Conditions for Cyclization
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄ | 110 | 65 | |
| PPA* | 90 | 72 | |
| *Polyphosphoric acid |
Q. How is the stereochemistry at the 3aS,4R,9bR positions confirmed?
Methodological Answer: Stereochemical confirmation requires:
- X-ray crystallography for absolute configuration (e.g., as demonstrated for analogous cyclopentaquinoline derivatives in ).
- NMR NOE experiments to assess spatial proximity of protons (e.g., NOE correlations between H-4 and H-9b confirm cis-fused rings) .
- Chiral HPLC to resolve enantiomers and validate enantiopurity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Downfield-shifted carboxylic acid proton (~12–13 ppm in DMSO-d₆).
- Distinct aromatic patterns for the 4-chlorophenyl (δ 7.3–7.5 ppm) and quinoline protons (δ 8.1–8.4 ppm) .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenyl substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing Cl group activates the quinoline ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Example:
- Buchwald–Hartwig Amination: Requires Pd(OAc)₂/Xantphos catalyst at 100°C to couple amines at the 8-position .
- Suzuki Coupling: Limited reactivity due to Cl’s deactivating effect; optimized with SPhos ligand and K₂CO₃ in toluene/water . Contradiction Note: Bromo analogs (e.g., 4-bromophenyl derivatives) show higher reactivity in Suzuki reactions, suggesting halogen-dependent electronic tuning .
Q. What strategies mitigate racemization during functionalization of the carboxylic acid group?
Methodological Answer: Racemization at the 4R position is minimized by:
- Low-Temperature Activation: Convert –COOH to acid chloride (SOCl₂, 0°C) before coupling with amines .
- Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester prodrugs without disturbing stereochemistry . Data Insight: Racemization increases above 40°C during esterification; kinetic monitoring via chiral HPLC is critical .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
Methodological Answer: Stability studies reveal:
- Aqueous Buffers (pH 7.4): Slow hydrolysis of ester derivatives (t₁/₂ = 24–48 h) but carboxylic acid form remains stable .
- Solid-State Degradation: Moisture-induced dimerization via intermolecular H-bonding (confirmed by FTIR and XRD) . Storage Recommendations: Anhydrous conditions (<5% RH) at -20°C in amber vials .
Q. What computational methods predict binding affinity to biological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using PDB ID 1M17.
- MD Simulations (GROMACS): Assess stability of ligand–protein complexes over 100 ns; key interactions include H-bonds with –COOH and hydrophobic contacts with Cl-phenyl . Validation: Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .
Contradictions and Resolutions
- Synthetic Yield Discrepancies: Some protocols report 65–72% yields for cyclization , while others achieve <50% due to impurities in starting materials. Resolution: Purify intermediates via flash chromatography before cyclization .
- Biological Activity Variability: Chlorophenyl analogs show higher antibacterial activity than bromo derivatives in some studies , but lower in others . Resolution: Context-dependent steric/electronic effects require case-by-case optimization.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
